1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R*(
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-butanol, alpha-butyl-beta-methoxy-2,2-dimethyl-delta-(phenylmethoxy)-, 4R-4R* is a complex organic compound with a unique structure that includes a dioxolane ring, a butanol chain, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-butanol, alpha-butyl-beta-methoxy-2,2-dimethyl-delta-(phenylmethoxy)-, 4R-4R* typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R* can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R* has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R* involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R* include other dioxolane derivatives and compounds with similar functional groups. Examples include:
- 1,3-Dioxolane-4-methanol
- 1,3-Dioxolane-4-ethanol
- 1,3-Dioxolane-4-propanol .
Uniqueness
The uniqueness of 1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R* lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
136781-79-8 |
---|---|
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(1S,3R,4S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxy-1-phenylmethoxyoctan-4-ol |
InChI |
InChI=1S/C21H34O5/c1-5-6-12-17(22)18(23-4)13-19(20-15-25-21(2,3)26-20)24-14-16-10-8-7-9-11-16/h7-11,17-20,22H,5-6,12-15H2,1-4H3/t17-,18+,19-,20+/m0/s1 |
InChI Key |
AOGNNEJTJVVELO-ZGXWSNOMSA-N |
SMILES |
CCCCC(C(CC(C1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O |
Isomeric SMILES |
CCCC[C@@H]([C@@H](C[C@@H]([C@H]1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O |
Canonical SMILES |
CCCCC(C(CC(C1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O |
Synonyms |
1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R*(.alpha.S*,.beta.R*,.delta.S*)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.